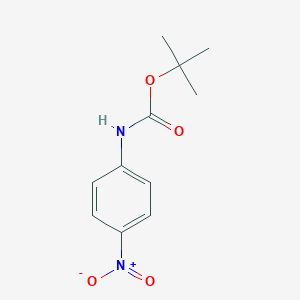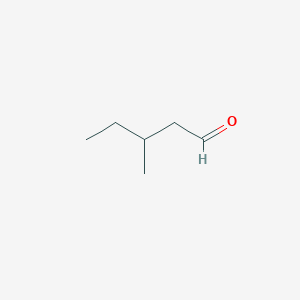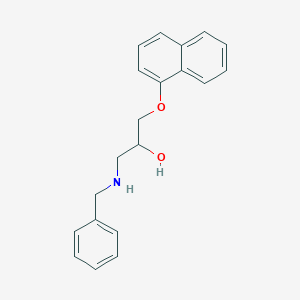
2-Propanol, 1-benzylamino-3-(naphthyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-benzylamino-3-(naphthyloxy)-, also known as BNIP3, is a protein that is involved in the regulation of apoptosis, or programmed cell death. It is a member of the Bcl-2 family of proteins, which are known for their role in regulating the balance between cell survival and cell death. BNIP3 has been the subject of extensive scientific research due to its potential applications in the treatment of cancer and other diseases.
Mecanismo De Acción
2-Propanol, 1-benzylamino-3-(naphthyloxy)- works by binding to and inhibiting the activity of other proteins in the Bcl-2 family, which are known for their role in regulating apoptosis. By inhibiting these proteins, 2-Propanol, 1-benzylamino-3-(naphthyloxy)- promotes apoptosis and leads to cell death. This mechanism of action has been the subject of extensive scientific research, and has led to the development of drugs that target 2-Propanol, 1-benzylamino-3-(naphthyloxy)- as a potential treatment for cancer and other diseases.
Efectos Bioquímicos Y Fisiológicos
2-Propanol, 1-benzylamino-3-(naphthyloxy)- has a number of biochemical and physiological effects, including the regulation of apoptosis, the promotion of cell death, and the inhibition of other proteins in the Bcl-2 family. These effects have been studied extensively in vitro and in vivo, and have led to the development of drugs that target 2-Propanol, 1-benzylamino-3-(naphthyloxy)- as a potential treatment for cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Propanol, 1-benzylamino-3-(naphthyloxy)- in lab experiments include its well-characterized mechanism of action, its potential applications in the treatment of cancer and other diseases, and its availability for use in recombinant DNA technology and chemical synthesis. The limitations of using 2-Propanol, 1-benzylamino-3-(naphthyloxy)- in lab experiments include the need for specialized equipment and expertise, the potential for off-target effects, and the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
For research on 2-Propanol, 1-benzylamino-3-(naphthyloxy)- include further studies on its mechanism of action, its potential applications in the treatment of cancer and other diseases, and the development of drugs that target 2-Propanol, 1-benzylamino-3-(naphthyloxy)- as a potential treatment. Other areas of research include the development of new methods for synthesizing 2-Propanol, 1-benzylamino-3-(naphthyloxy)-, the identification of new targets for 2-Propanol, 1-benzylamino-3-(naphthyloxy)- inhibition, and the development of new assays for measuring 2-Propanol, 1-benzylamino-3-(naphthyloxy)- activity.
Métodos De Síntesis
2-Propanol, 1-benzylamino-3-(naphthyloxy)- can be synthesized using a variety of methods, including recombinant DNA technology and chemical synthesis. Recombinant DNA technology involves inserting the gene for 2-Propanol, 1-benzylamino-3-(naphthyloxy)- into a host organism, such as bacteria or yeast, which then produces the protein. Chemical synthesis involves using chemical reactions to create the protein from its constituent amino acids.
Aplicaciones Científicas De Investigación
2-Propanol, 1-benzylamino-3-(naphthyloxy)- has been the subject of extensive scientific research due to its potential applications in the treatment of cancer and other diseases. Studies have shown that 2-Propanol, 1-benzylamino-3-(naphthyloxy)- is involved in the regulation of apoptosis in cancer cells, and that increasing the levels of 2-Propanol, 1-benzylamino-3-(naphthyloxy)- can lead to increased cell death in these cells. This has led to the development of drugs that target 2-Propanol, 1-benzylamino-3-(naphthyloxy)- as a potential treatment for cancer.
Propiedades
Número CAS |
18542-14-8 |
|---|---|
Nombre del producto |
2-Propanol, 1-benzylamino-3-(naphthyloxy)- |
Fórmula molecular |
C20H21NO2 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
1-(benzylamino)-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C20H21NO2/c22-18(14-21-13-16-7-2-1-3-8-16)15-23-20-12-6-10-17-9-4-5-11-19(17)20/h1-12,18,21-22H,13-15H2 |
Clave InChI |
KZYHAULBIOCDFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCC(COC2=CC=CC3=CC=CC=C32)O |
SMILES canónico |
C1=CC=C(C=C1)CNCC(COC2=CC=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



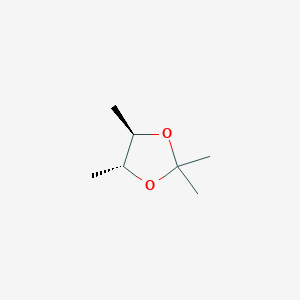
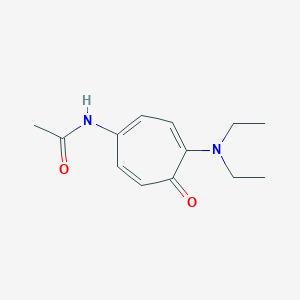
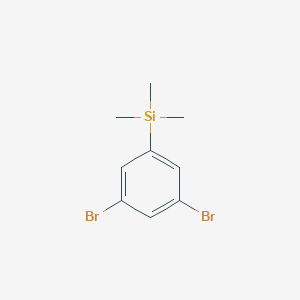
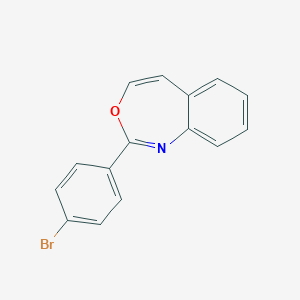
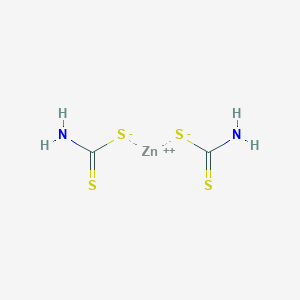
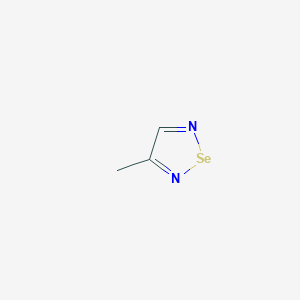
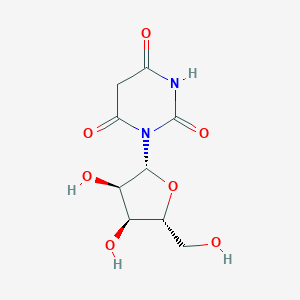
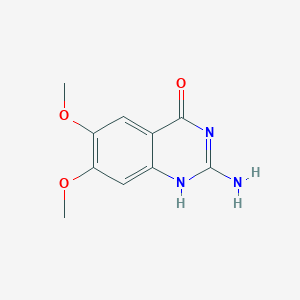
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)

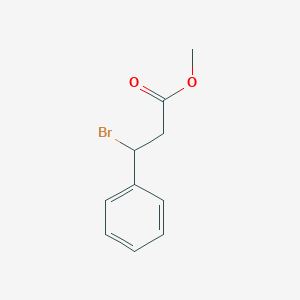
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
